5-Chloro-3-fluoropyridine-2-carbaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
5-chloro-3-fluoropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQJFCXJMHRJMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617240 | |
| Record name | 5-Chloro-3-fluoropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214055-11-5 | |
| Record name | 5-Chloro-3-fluoropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-3-fluoropyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which it belongs, are known to have interesting and unusual physical, chemical, and biological properties. They are often used in the synthesis of various biologically active compounds.
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring.
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, including potential imaging agents.
Biological Activity
5-Chloro-3-fluoropyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C6H4ClFNO and features a pyridine ring substituted with chlorine and fluorine atoms. The presence of these halogens enhances its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These results suggest that this compound could serve as a potential lead compound in developing new antimicrobial agents .
Anticancer Activity
The compound's anticancer potential has been evaluated in various cancer cell lines. Notably, it has demonstrated significant cytotoxic effects against:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 10.5 |
| A549 (Lung Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 12.3 |
These findings indicate a promising selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.
- DNA Interaction : It may intercalate into DNA, disrupting replication processes.
- Apoptosis Induction : Studies indicate that treatment with this compound leads to increased caspase activity, promoting apoptosis in cancer cells .
Case Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The compound exhibited potent activity, outperforming standard antibiotics in several assays.
Case Study 2: Anticancer Properties
A study conducted on MDA-MB-231 cells revealed that treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis showed an increase in apoptotic cells, confirming its potential as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry
Active Pharmaceutical Ingredients (APIs)
5-Chloro-3-fluoropyridine-2-carbaldehyde is utilized in the synthesis of various APIs, particularly in the development of antiviral and anticancer agents. The compound serves as a building block for the synthesis of inhibitors targeting viral proteases, including those associated with SARS-CoV-2.
Case Study: Antiviral Activity
A study focused on optimizing non-covalent inhibitors against SARS-CoV-2 highlighted the importance of pyridine derivatives like this compound in developing effective antiviral therapies. The compound demonstrated promising biochemical inhibition against viral targets, showcasing its potential as a lead compound in drug discovery efforts .
Chemical Synthesis
Building Block for Complex Molecules
The aldehyde functional group in this compound allows for further derivatization, making it an essential intermediate in organic synthesis. It can participate in various reactions such as nucleophilic additions and condensation reactions, facilitating the construction of more complex organic molecules.
| Reaction Type | Outcome |
|---|---|
| Nucleophilic Addition | Formation of alcohols or amines |
| Condensation Reactions | Synthesis of more complex heterocycles |
Material Science
Fluorinated Compounds in Material Science
Fluorinated compounds are known for their unique physical and chemical properties, including increased stability and hydrophobicity. This compound is explored for its potential applications in developing advanced materials such as coatings and polymers that require enhanced durability and resistance to environmental factors.
Biological Applications
Potential Imaging Agents
Research indicates that fluorinated pyridines may serve as imaging agents due to their favorable pharmacokinetic properties. The introduction of fluorine enhances the compound's visibility in imaging techniques, thus broadening its application scope in medical diagnostics.
Comparison with Similar Compounds
Key Findings:
Substituent Position Effects :
- The aldehyde group’s position (2, 3, or 4) influences steric accessibility. For example, a carbaldehyde at position 2 (as in the target compound) may exhibit enhanced reactivity in condensation reactions compared to position 4 due to reduced steric hindrance .
- Halogen placement : Chlorine at position 5 (target compound) vs. position 6 (e.g., 5-Chloro-6-fluoropyridine-3-carbaldehyde) alters the electron density distribution. Chlorine’s strong electron-withdrawing effect at position 5 may deactivate the ring toward electrophilic substitution but activate the aldehyde for nucleophilic attacks .
Purity and Applications :
- The target compound’s 98% purity (vs. 95–96% for others) makes it preferable for precision syntheses, such as pharmaceutical intermediates requiring minimal impurities .
- Compounds like 4-Chloro-3-fluoropyridine-2-carbaldehyde (95% purity) may require additional purification steps for sensitive reactions.
The target compound’s substituent arrangement likely facilitates similar reactivity.
Preparation Methods
Reaction Mechanism and Conditions
The reaction begins with the formation of the Vilsmeier reagent , generated by combining dimethylformamide (DMF) and phosphoryl chloride (POCl₃). This reagent produces a highly electrophilic iminium ion, which reacts with the pyridine substrate.
Key Steps :
-
Reagent Preparation : DMF reacts with POCl₃ at 0–5°C to form the chloroiminium intermediate.
-
Electrophilic Attack : The electron-deficient pyridine ring (5-chloro-3-fluoropyridine) undergoes formylation at the 2-position , driven by the directing effects of the chlorine (5-position) and fluorine (3-position) substituents.
-
Hydrolysis : The intermediate iminium salt is hydrolyzed with water to yield the aldehyde.
Optimized Conditions :
-
Temperature : 50–60°C (prevents side reactions)
-
Molar Ratios : DMF:POCl₃:substrate = 3:3:1
-
Reaction Time : 6–8 hours
Yield and Purity :
Table 1: Vilsmeier-Haack Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Substrate | 5-Chloro-3-fluoropyridine |
| Reagents | DMF, POCl₃, H₂O |
| Temperature | 50–60°C |
| Time | 6–8 hours |
| Yield | 60–75% |
| Purity (HPLC-MS) | ≥95% |
Substrate Accessibility and Limitations
The precursor 5-chloro-3-fluoropyridine is synthesized via halogenation of 3-fluoropyridine using POCl₃ or SOCl₂. Challenges include:
-
Regioselectivity : Competing halogenation at other positions.
-
Electron Deficiency : Pyridine’s inherent electron poverty necessitates elevated temperatures for sufficient reactivity.
Multi-Step Synthesis from Ethyl Fluoroacetate
A patented route (EP0333020A2) outlines a multi-step synthesis starting from ethyl fluoroacetate and ethyl formate , culminating in a chlorinated pyridine intermediate that can be functionalized to the aldehyde.
Step 1: Condensation of Ethyl Fluoroacetate and Ethyl Formate
Ethyl fluoroacetate (1) reacts with ethyl formate (2) in the presence of sodium methoxide (3) to form the enolate intermediate OHCCHFCO₂Et (4).
Conditions :
-
Solvent : Toluene
-
Temperature : <30°C (prevents ethyl formate evaporation)
-
Base : NaOCH₃
Intermediate Characterization :
Step 2: Cyclization with Cyanoacetamide
The enolate (4) reacts with cyanoacetamide (5) in methanol to form 2,6-dihydroxy-3-cyano-5-fluoropyridine (6).
Conditions :
-
Solvent : Methanol
-
Time : 12–16 hours (room temperature)
-
Workup : Centrifugation and drying
Intermediate Characterization :
Step 3: Chlorination with POCl₃/PCl₅
The dihydroxy intermediate (6) is treated with POCl₃ and PCl₅ to replace hydroxyl groups with chlorine, yielding 2,6-dichloro-3-cyano-5-fluoropyridine (7).
Conditions :
-
Reagents : POCl₃ (300 kg), PCl₅ (182 kg)
-
Temperature : Reflux (110–120°C)
-
Time : 20–24 hours
Intermediate Characterization :
Step 4: Nitrile to Aldehyde Conversion
The nitrile group in (7) is reduced to an aldehyde via Stephen reduction :
-
HCl/SnCl₂ Treatment : Converts nitrile to imine.
-
Hydrolysis : Imine is hydrolyzed to aldehyde using aqueous HCl.
Conditions :
-
Reagents : HCl gas, SnCl₂, H₂O
-
Temperature : 0–5°C (prevents over-hydrolysis)
Yield and Purity :
Table 2: Multi-Step Synthesis Parameters
| Step | Key Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| Condensation | NaOCH₃, toluene, <30°C | OHCCHFCO₂Et | 70–80% |
| Cyclization | Cyanoacetamide, methanol | Dihydroxy-cyano-pyridine | 65–75% |
| Chlorination | POCl₃/PCl₅, reflux | Dichloro-cyano-pyridine | 60–70% |
| Nitrile Reduction | HCl/SnCl₂, H₂O | Target aldehyde | 50–65% |
Comparative Analysis of Methods
Efficiency and Scalability
Cost and Practicality
-
Vilsmeier-Haack : Lower cost due to fewer steps but limited by precursor availability.
-
Multi-Step Synthesis : Higher material and energy costs but industrially validated.
Alternative Methods
Directed Metallation and Formylation
A less common approach involves directed ortho-metallation (DoM) of 3-fluoropyridine followed by formylation.
Oxidation of Alcohol Intermediates
5-Chloro-3-fluoropyridin-2-ylmethanol can be oxidized to the aldehyde using MnO₂ or Dess-Martin periodinane .
-
Yield : 55–60% (requires high-purity alcohol precursor).
Q & A
Q. What synthetic methodologies are typically employed to synthesize 5-Chloro-3-fluoropyridine-2-carbaldehyde?
Answer: Synthesis involves sequential halogenation and formylation. Starting from 3-fluoropyridine, directed lithiation at the 2-position using LDA (lithium diisopropylamide) in THF at -78°C allows chlorination with N-chlorosuccinimide (NCS). The aldehyde group is introduced via the Vilsmeier-Haack reaction (DMF/POCl₃). Alternative routes include cross-coupling with pre-functionalized boronic acids, though this requires careful control of steric and electronic effects .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Answer: Multinuclear NMR (¹H, ¹³C, ¹⁹F) identifies key signals: the aldehyde proton appears at δ ~10.1 ppm (¹H), while ¹⁹F NMR shows a singlet near δ -110 ppm. Mass spectrometry (EI-MS) confirms the molecular ion [M]⁺ at m/z 175. X-ray crystallography using SHELXL refines bond lengths and angles, resolving ambiguities in halogen positioning .
Advanced Questions
Q. What experimental strategies address contradictory reactivity data in nucleophilic additions to this compound?
Answer: Discrepancies in yields or regioselectivity may arise from competing electronic effects (Cl: ortho/para-directing; F: meta-directing). Systematic screening of nucleophiles (e.g., Grignard vs. organozinc reagents) under inert conditions (Ar) isolates steric vs. electronic dominance. In-situ IR spectroscopy tracks aldehyde consumption, while X-ray analysis of adducts (via SHELXD) clarifies reaction pathways .
Q. How does the electronic configuration of this compound influence its catalytic applications?
Answer: The electron-withdrawing Cl and F groups enhance electrophilicity, enabling use in asymmetric organocatalysis (e.g., aldol reactions). Hammett constants (σₚ: Cl = +0.23, F = +0.06) predict activation barriers. Comparative studies with analogs like 2-Chloro-5-fluoropyridin-3-ol validate computational models of substituent effects .
Q. What crystallographic challenges arise in analyzing derivatives of this compound, and how are they resolved?
Answer: Pseudosymmetry from Cl/F substitution can mimic higher symmetry, leading to incorrect space group assignments. High-resolution data (Cu Kα, λ=1.54178 Å) combined with twin refinement (SHELXL’s TWIN/BASF) corrects for twinning. Bond-length comparisons with SHELX-refined structures (e.g., 5-Chloro-2-fluorophenylboronic acid ) ensure accuracy .
Q. How can computational modeling predict regioselectivity in further functionalization of this compound?
Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models frontier molecular orbitals (HOMO-LUMO) and electrostatic potentials. For instance, fluorine’s meta-directing effect may override chloro’s ortho/para influence, directing electrophiles to unexpected positions. Experimental validation via kinetic isotope effects (KIEs) or X-ray-derived charge density maps (using SHELXL) bridges theory and practice .
Methodological Notes
- Synthesis References : and highlight pyridine derivatives with analogous halogenation and formylation strategies.
- Crystallography : SHELX-based refinement () is critical for resolving structural ambiguities.
- Substituent Effects : and provide comparative data on halogenated pyridines, informing electronic effect analyses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
